An In-depth Technical Guide to Methyl 2-(2-carbamoylphenoxy)acetate
An In-depth Technical Guide to Methyl 2-(2-carbamoylphenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(2-carbamoylphenoxy)acetate (CAS 90922-64-8) is a small molecule of interest within the broader class of phenoxyacetic acid derivatives. This guide provides a comprehensive technical overview of its core properties, a plausible synthetic route, and an exploration of its potential applications based on the bioactivity of structurally related compounds. While experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes available information and provides expert analysis to guide researchers in their work with this compound.
Physicochemical and Structural Properties
Methyl 2-(2-carbamoylphenoxy)acetate is an organic compound with the molecular formula C10H11NO4 and a molecular weight of 209.202 g/mol .[1] Its structure features a central benzene ring substituted with a carbamoyl group (-CONH2) and an acetate methyl ester group linked via an ether bond.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 90922-64-8 | [1] |
| Molecular Formula | C10H11NO4 | [1] |
| Molecular Weight | 209.202 g/mol | [1] |
| IUPAC Name | methyl 2-(2-carbamoylphenoxy)acetate | |
| Appearance | Predicted: White to off-white solid | |
| Melting Point | Not experimentally determined. Likely a solid at room temperature based on its molecular weight and functional groups. | |
| Boiling Point | Not experimentally determined. | |
| Solubility | Predicted to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water is expected. |
Structural Diagram
Caption: Chemical structure of Methyl 2-(2-carbamoylphenoxy)acetate.
Synthesis and Purification
A robust and widely applicable method for the synthesis of phenoxyacetates is the Williamson ether synthesis.[2][3] This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Proposed Synthetic Workflow
Caption: Proposed Williamson ether synthesis workflow for Methyl 2-(2-carbamoylphenoxy)acetate.
Detailed Experimental Protocol (Generalized)
-
Deprotonation of Salicylamide:
-
In a round-bottom flask, dissolve salicylamide (1 equivalent) in a suitable solvent such as ethanol or a water/ethanol mixture.
-
Add a strong base, such as sodium hydroxide or potassium hydroxide (1.1 equivalents), to the solution and stir until the salicylamide is fully dissolved and the corresponding phenoxide salt is formed.[3] Gentle warming may be applied to facilitate dissolution.
-
-
Nucleophilic Substitution:
-
To the solution of the phenoxide, add methyl chloroacetate (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in water and acidify with a dilute acid (e.g., 1M HCl) to a pH of ~2-3. This will precipitate the crude product.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure Methyl 2-(2-carbamoylphenoxy)acetate.
-
Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel.[4]
-
Spectroscopic Profile (Predicted)
Due to the lack of experimentally determined spectra in the public domain, the following are predicted spectroscopic characteristics based on the structure of Methyl 2-(2-carbamoylphenoxy)acetate and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons (4H): A complex multiplet pattern is expected in the range of δ 6.9-8.0 ppm. The exact shifts and coupling constants will depend on the electronic effects of the carbamoyl and ether substituents.
-
-OCH₂- Protons (2H): A singlet is expected around δ 4.7-4.9 ppm.
-
-OCH₃ Protons (3H): A singlet is anticipated around δ 3.7-3.8 ppm.
-
-CONH₂ Protons (2H): Two broad singlets are expected, one for each diastereotopic proton of the amide, in the range of δ 5.5-7.5 ppm. The chemical shift of these protons can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon (Ester): Expected around δ 168-170 ppm.
-
Carbonyl Carbon (Amide): Expected around δ 165-167 ppm.
-
Aromatic Carbons (6C): Peaks are expected in the range of δ 110-160 ppm. The carbon attached to the ether oxygen will be the most downfield.
-
-OCH₂- Carbon: Expected around δ 65-67 ppm.
-
-OCH₃ Carbon: Expected around δ 52-54 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
N-H Stretch (Amide): Two bands are expected in the region of 3400-3100 cm⁻¹, characteristic of a primary amide.
-
C-H Stretch (Aromatic and Aliphatic): Peaks are expected in the 3100-2850 cm⁻¹ region.
-
C=O Stretch (Ester): A strong, sharp absorption is anticipated around 1750-1735 cm⁻¹.
-
C=O Stretch (Amide I band): A strong absorption is expected around 1680-1650 cm⁻¹.
-
N-H Bend (Amide II band): A medium absorption is expected around 1650-1620 cm⁻¹.
-
C-O Stretch (Ether and Ester): Strong absorptions are expected in the 1300-1000 cm⁻¹ region.
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): A peak at m/z = 209 is expected.
-
Key Fragmentation Patterns: Fragmentation is likely to involve the loss of the methoxy group (-OCH₃, m/z = 31), the carbamoyl group (-CONH₂, m/z = 44), and cleavage of the ether bond.
Potential Applications in Drug Discovery and Research
While there is no specific biological activity reported for Methyl 2-(2-carbamoylphenoxy)acetate, its structural motifs are present in a variety of biologically active molecules.
-
Phenoxyacetic Acid Derivatives: This class of compounds has been investigated for a wide range of therapeutic applications, including as antibacterial, antifungal, anti-inflammatory, and antiepileptic agents.[5][6][7] The phenoxyacetic acid scaffold serves as a versatile template for the development of new therapeutic agents.
-
Carbamoylphenyl Moiety: The carbamoylphenyl group is a key feature in several bioactive compounds. For instance, salicylanilides and carbamoylphenylcarbamates have demonstrated antibacterial and antifungal activities.[8]
Given these precedents, Methyl 2-(2-carbamoylphenoxy)acetate could serve as a valuable starting material or intermediate for the synthesis of novel compounds with potential therapeutic value. Its functional groups, the primary amide and the methyl ester, are amenable to a wide range of chemical transformations, allowing for the generation of diverse chemical libraries for screening.
Stability and Reactivity
-
Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.
-
Amide Stability: The primary amide is generally more stable to hydrolysis than the ester.[9][10][11] Harsh acidic or basic conditions are typically required for its cleavage.
-
Reactivity of the Amide: The primary amide can undergo various reactions, including dehydration to a nitrile, Hofmann rearrangement, and N-alkylation or N-acylation under appropriate conditions.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling Methyl 2-(2-carbamoylphenoxy)acetate.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[12][13][14]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[15] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.
Conclusion
Methyl 2-(2-carbamoylphenoxy)acetate is a compound with potential utility in synthetic and medicinal chemistry. While specific experimental data is currently scarce, this guide provides a solid foundation for researchers by outlining its fundamental properties, a reliable synthetic approach, and predicted spectral characteristics. The presence of the phenoxyacetic acid and carbamoylphenyl motifs suggests that this molecule and its derivatives could be interesting candidates for biological screening in various therapeutic areas. Further research is warranted to fully characterize this compound and explore its potential applications.
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